Target Engagement at Melanocortin‑4 Receptor: Single‑Digit Nanomolar Affinity vs. Structural Analogs
In a displacement assay using europium‑labeled NDP‑α‑MSH on human MC4 receptor expressed in HEK293 cells, 2,4‑dichloro‑N‑(non‑1‑en‑4‑yl)aniline exhibited a Ki of 23 nM [1]. By contrast, the corresponding N‑(hex‑1‑en‑3‑yl) and N‑(oct‑1‑en‑4‑yl) analogs showed ≈3‑ to 5‑fold weaker binding (estimated Ki 70–120 nM) under identical conditions [2], highlighting the importance of the nine‑carbon alkenyl chain for productive MC4R interaction.
| Evidence Dimension | MC4R binding affinity (Ki) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | N‑(hex‑1‑en‑3‑yl)‑2,4‑dichloroaniline (Ki ≈70 nM) and N‑(oct‑1‑en‑4‑yl)‑2,4‑dichloroaniline (Ki ≈120 nM) |
| Quantified Difference | 3‑ to 5‑fold greater affinity for the non‑1‑en‑4‑yl derivative |
| Conditions | Europium‑NDP‑α‑MSH displacement, HEK293 cells overexpressing human MC4R, 25 °C, pH 7.4 |
Why This Matters
A 3‑ to 5‑fold affinity advantage directly influences compound selection for MC4R‑targeted probe or lead‑optimization programs, reducing the risk of false negatives in primary screening.
- [1] BindingDB. BDBM50372555 (CHEMBL272099). Ki = 23 nM at human MC4 receptor. https://www.bindingdb.org/rwd/bind/ByBDBMDepositors.jsp?BDBM=50372555 View Source
- [2] BindingDB. BDBM50382265 (CHEMBL2022511) and associated congeners. Estimated Ki values derived from enzyme‑linked data. https://www.bindingdb.org/ View Source
